molecular formula C18H14ClN3O5 B2694896 (2-chloro-4-nitrophenyl)methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate CAS No. 831249-87-7

(2-chloro-4-nitrophenyl)methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate

Cat. No. B2694896
M. Wt: 387.78
InChI Key: FCNZJLPZMMEKQR-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoxaline and nitrophenyl groups. Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial applications . Nitrophenyl compounds are often used in the synthesis of dyes and other chemicals .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The quinoxaline moiety is a bicyclic structure containing two nitrogen atoms, while the nitrophenyl group contains a nitro (-NO2) group attached to a phenyl ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the nitrophenyl and quinoxaline moieties. Nitrophenyl compounds are known to undergo reactions such as reduction and nucleophilic aromatic substitution . Quinoxalines can participate in various reactions depending on their substitution pattern .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Safety And Hazards

As with any chemical compound, handling “(2-chloro-4-nitrophenyl)methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate” would require appropriate safety measures. It’s important to avoid inhalation, ingestion, and contact with skin or eyes .

Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. Given the known activities of quinoxaline and nitrophenyl compounds, it could be of interest in fields like medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

(2-chloro-4-nitrophenyl)methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O5/c19-13-9-12(22(25)26)6-5-11(13)10-27-17(23)8-7-16-18(24)21-15-4-2-1-3-14(15)20-16/h1-6,9H,7-8,10H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNZJLPZMMEKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)CCC(=O)OCC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-chloro-4-nitrophenyl)methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate

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